N-(4-Bromo-2-chlorophenyl)acetamide is an organic compound characterized by the molecular formula C₈H₇BrClNO. This compound is a derivative of acetanilide, featuring a phenyl ring that is substituted with bromine at the para position (4) and chlorine at the ortho position (2). Its structure suggests potential applications in various fields, particularly in medicinal chemistry and organic synthesis due to the presence of a halogenated aromatic ring and an amide functional group.
The specific products formed depend on the reagents and conditions employed during these reactions .
Research indicates that N-(4-Bromo-2-chlorophenyl)acetamide exhibits potential biological activities, including:
The compound's interaction with specific molecular targets may inhibit certain enzymes or interfere with cellular processes, but detailed mechanisms remain to be fully explored.
One common method for synthesizing N-(4-Bromo-2-chlorophenyl)acetamide involves:
This method yields the desired compound efficiently. In industrial settings, more scalable methods may be employed, often utilizing continuous flow reactors to optimize yield and purity .
N-(4-Bromo-2-chlorophenyl)acetamide has several applications:
N-(4-Bromo-2-chlorophenyl)acetamide shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index |
---|---|---|
N-(4-Bromo-2,6-dichlorophenyl)acetamide | 13953-09-8 | 0.92 |
N,N'-(2-Chloro-1,4-phenylene)diacetamide | 50610-32-7 | 0.79 |
5-Bromo-3-chloropyridin-2(1H)-one | 58236-70-7 | 0.72 |
2-Chloro-N-(2,6-dichlorophenyl)-N-phenylacetamide | 15308-01-7 | 0.72 |
While these compounds share similar functional groups or structures, N-(4-Bromo-2-chlorophenyl)acetamide's unique combination of bromine and chlorine substitutions on the phenyl ring may confer distinct biological activities and chemical properties that differentiate it from its analogs .
The molecular identity is further confirmed through various chemical identifiers that provide unambiguous identification across chemical databases and literature sources. The Chemical Abstracts Service registry number 3460-23-9 serves as the primary identifier for this compound in chemical databases and commercial suppliers. The molecular formula C8H7BrClNO accurately represents the atomic composition, indicating the presence of eight carbon atoms, seven hydrogen atoms, one bromine atom, one chlorine atom, one nitrogen atom, and one oxygen atom.
The structural representation through Simplified Molecular Input Line Entry System notation CC(=O)NC1=C(C=C(C=C1)Br)Cl provides a linear encoding of the molecular structure that can be processed by chemical informatics systems. The International Chemical Identifier key MITWNEIUIPGZKR-UHFFFAOYSA-N offers a hash-based representation that ensures unique identification across chemical databases. These standardized identifiers facilitate accurate communication about this compound across research institutions, commercial suppliers, and regulatory agencies.
The development of N-(4-Bromo-2-chlorophenyl)acetamide must be understood within the broader historical context of acetanilide chemistry and halogenation methodologies in organic synthesis. Acetanilide itself has served as a fundamental compound in organic chemistry since the late 19th century, when it was first introduced as a pharmaceutical agent under the trade name Antifebrin. The preparation of acetanilide derivatives became a standard laboratory procedure for introducing students to organic synthesis techniques, particularly demonstrating the principles of acylation reactions and recrystallization purification methods.
The synthesis of halogenated acetanilide derivatives emerged from the need to modify the electronic and pharmacological properties of the parent acetanilide structure. Traditional synthetic approaches involved the acetylation of corresponding halogenated anilines, a methodology that became well-established in organic synthesis literature. The specific synthesis of N-(4-Bromo-2-chlorophenyl)acetamide follows this established protocol, utilizing 4-bromo-2-chloroaniline as the starting material and subjecting it to acetylation conditions using acetic anhydride or acetyl chloride.
The development of regioselective halogenation techniques has been crucial for accessing compounds like N-(4-Bromo-2-chlorophenyl)acetamide. Research by Wan and colleagues demonstrated highly selective carbon-hydrogen functionalization and halogenation of acetanilides using palladium catalysis, providing efficient routes to ortho-haloacetanilides. This work represented a significant advancement in the field by enabling direct halogenation of acetanilide substrates rather than requiring pre-halogenated aniline starting materials. The palladium-catalyzed methodology utilized palladium acetate and copper acetate as catalysts with copper halides as the halogen source, achieving excellent regioselectivity for ortho-substitution patterns.
Contemporary research has expanded beyond traditional solution-phase methods to explore mechanochemical approaches for halogenation reactions. The work of Bolm and colleagues demonstrated that halogenation of aromatic substrates could be achieved under ball-milling conditions using N-halosuccinimides as halogen sources. These mechanochemical methods offer advantages in terms of sustainability and reaction efficiency, representing a modern evolution of classical halogenation techniques. The application of such methods to acetanilide derivatives opens new possibilities for accessing halogenated compounds under environmentally friendly conditions.
N-(4-Bromo-2-chlorophenyl)acetamide occupies a distinctive position within the broader family of halogenated acetanilide derivatives, characterized by its unique dual halogen substitution pattern. The compound belongs to the class of dihaloacetatanilides, where two different halogen atoms are incorporated into the aromatic ring system. This dual substitution creates unique electronic effects that distinguish it from mono-halogenated acetanilide derivatives and other dihalogenated variants with different substitution patterns.
The positioning of the bromine atom at the para position and the chlorine atom at the ortho position relative to the acetamide group creates a specific electronic environment that influences the compound's reactivity and physical properties. The para-bromine substituent acts as a moderate electron-withdrawing group through inductive effects while providing some electron-donating character through resonance effects. The ortho-chlorine substituent exerts both electronic and steric influences on the acetamide functionality, affecting the compound's overall chemical behavior and potential biological activity.
Halogenated Acetanilide Type | Substitution Pattern | Electronic Effects | Representative Example |
---|---|---|---|
Mono-chloroacetanilides | Single chlorine substitution | Moderate electron withdrawal | N-(2-chlorophenyl)acetamide |
Mono-bromoacetanilides | Single bromine substitution | Moderate electron withdrawal | N-(4-bromophenyl)acetamide |
Dihaloacetanilides | Dual halogen substitution | Combined electronic effects | N-(4-Bromo-2-chlorophenyl)acetamide |
Polyhaloacetatanilides | Multiple halogen substitution | Strong electron withdrawal | N-(2,4,6-trichlorophenyl)acetamide |
Within the structural landscape of acetanilide derivatives, N-(4-Bromo-2-chlorophenyl)acetamide represents an important intermediate in terms of electronic properties and synthetic accessibility. The compound exhibits properties intermediate between simple haloacetanilides and more heavily substituted derivatives, making it valuable for structure-activity relationship studies. The presence of two different halogens allows for selective chemical transformations, where the bromine and chlorine substituents can potentially be distinguished through appropriate reaction conditions.
The compound's position within halogenated acetanilide derivatives is also significant from a synthetic perspective, as it serves as a versatile intermediate for further chemical transformations. The bromine substituent at the para position is well-positioned for cross-coupling reactions, while the chlorine substituent at the ortho position can participate in nucleophilic aromatic substitution reactions under appropriate conditions. This dual reactivity makes N-(4-Bromo-2-chlorophenyl)acetamide particularly valuable for accessing more complex molecular architectures through sequential chemical transformations.
Irritant